molecular formula C22H25N3O9 B4928766 1-[(4-methoxyphenoxy)acetyl]-4-(3-nitrobenzyl)piperazine oxalate

1-[(4-methoxyphenoxy)acetyl]-4-(3-nitrobenzyl)piperazine oxalate

Cat. No. B4928766
M. Wt: 475.4 g/mol
InChI Key: XQCIRJLTYFSKDX-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

1-[(4-methoxyphenoxy)acetyl]-4-(3-nitrobenzyl)piperazine oxalate is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various research fields. This compound is primarily used as a research tool to study the biochemical and physiological effects of various drugs and to investigate the mechanism of action of different compounds.

Mechanism of Action

The mechanism of action of 1-[(4-methoxyphenoxy)acetyl]-4-(3-nitrobenzyl)piperazine oxalate is not well understood. However, it is believed to work by binding to specific receptors in the brain and altering their activity. This compound is commonly used to study the binding affinity of drugs to specific receptors and to investigate the mechanism of action of different compounds.
Biochemical and Physiological Effects:
1-[(4-methoxyphenoxy)acetyl]-4-(3-nitrobenzyl)piperazine oxalate has been shown to have various biochemical and physiological effects. It has been shown to alter the activity of specific receptors in the brain and to affect the release of neurotransmitters. This compound has also been shown to have anxiolytic and sedative effects.

Advantages and Limitations for Lab Experiments

One of the main advantages of using 1-[(4-methoxyphenoxy)acetyl]-4-(3-nitrobenzyl)piperazine oxalate in lab experiments is its high binding affinity to specific receptors in the brain. This makes it a useful tool for studying the biochemical and physiological effects of various drugs. However, one of the limitations of using this compound is its potential toxicity, which can affect the results of experiments if not properly controlled.

Future Directions

There are several future directions for research on 1-[(4-methoxyphenoxy)acetyl]-4-(3-nitrobenzyl)piperazine oxalate. One potential area of research is investigating the potential therapeutic applications of this compound. It has been shown to have anxiolytic and sedative effects, which could make it a useful tool for treating anxiety and sleep disorders. Another potential area of research is investigating the potential toxicity of this compound and developing methods to control its toxicity in lab experiments. Finally, further research is needed to better understand the mechanism of action of this compound and its potential applications in various research fields.
Conclusion:
In conclusion, 1-[(4-methoxyphenoxy)acetyl]-4-(3-nitrobenzyl)piperazine oxalate is a useful tool for studying the biochemical and physiological effects of various drugs. Its high binding affinity to specific receptors in the brain makes it a valuable tool for investigating the mechanism of action of different compounds. However, its potential toxicity must be carefully controlled in lab experiments. Further research is needed to better understand the potential therapeutic applications of this compound and to investigate its potential toxicity.

Synthesis Methods

The synthesis of 1-[(4-methoxyphenoxy)acetyl]-4-(3-nitrobenzyl)piperazine oxalate involves a multi-step process that requires expertise in organic chemistry. The first step involves the reaction of 4-methoxyphenol with chloroacetyl chloride in the presence of a base to form 1-(4-methoxyphenoxy)acetyl chloride. In the second step, 3-nitrobenzyl chloride is reacted with piperazine in the presence of a base to form 4-(3-nitrobenzyl)piperazine. Finally, 1-(4-methoxyphenoxy)acetyl chloride and 4-(3-nitrobenzyl)piperazine are reacted in the presence of an acid to form 1-[(4-methoxyphenoxy)acetyl]-4-(3-nitrobenzyl)piperazine oxalate.

Scientific Research Applications

1-[(4-methoxyphenoxy)acetyl]-4-(3-nitrobenzyl)piperazine oxalate is primarily used as a research tool to study the biochemical and physiological effects of various drugs. This compound is commonly used to investigate the mechanism of action of different compounds and to study the binding affinity of drugs to specific receptors. It is also used to study the pharmacokinetics and pharmacodynamics of various drugs.

properties

IUPAC Name

2-(4-methoxyphenoxy)-1-[4-[(3-nitrophenyl)methyl]piperazin-1-yl]ethanone;oxalic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H23N3O5.C2H2O4/c1-27-18-5-7-19(8-6-18)28-15-20(24)22-11-9-21(10-12-22)14-16-3-2-4-17(13-16)23(25)26;3-1(4)2(5)6/h2-8,13H,9-12,14-15H2,1H3;(H,3,4)(H,5,6)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XQCIRJLTYFSKDX-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=C(C=C1)OCC(=O)N2CCN(CC2)CC3=CC(=CC=C3)[N+](=O)[O-].C(=O)(C(=O)O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H25N3O9
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

475.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-(4-Methoxyphenoxy)-1-[4-[(3-nitrophenyl)methyl]piperazin-1-yl]ethanone;oxalic acid

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